molecular formula C7H7NO4 B2721153 Ethyl 5-formylisoxazole-3-carboxylate CAS No. 22667-24-9

Ethyl 5-formylisoxazole-3-carboxylate

Cat. No.: B2721153
CAS No.: 22667-24-9
M. Wt: 169.136
InChI Key: AGGPRSBKBRLUMV-UHFFFAOYSA-N
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Description

Ethyl 5-formylisoxazole-3-carboxylate (CAS: 22667-24-9) is a heterocyclic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.14 g/mol . Its structure comprises an isoxazole ring substituted with a formyl group at the 5-position and an ethyl ester at the 3-position (SMILES: CCOC(=O)C1=NOC(=C1)C=O) . This compound is characterized by its reactivity, particularly at the aldehyde group, which enables participation in condensation, nucleophilic addition, and cyclization reactions.

Key physicochemical properties include a predicted collision cross-section (CCS) of 132.7 Ų for the [M+H]+ adduct, indicating its structural compactness . Storage recommendations specify an inert atmosphere at 2–8°C to prevent degradation . Hazard statements (H315, H319, H335) highlight risks of skin/eye irritation and respiratory sensitivity, necessitating precautions during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Cascade Reaction: Ethyl 5-formylisoxazole-3-carboxylate can be synthesized via a one-pot cascade reaction.

    Cycloisomerization: Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-formylisoxazole-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Isoxazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Ethyl 5-formylisoxazole-3-carboxylate has shown promise in medicinal chemistry due to its potential interactions with biological targets. Some notable applications include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the isoxazole family exhibit antimicrobial properties, which may extend to this compound .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease treatments.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery and development:

  • Synthesis of Isoxazole Derivatives :
    • A study highlighted the synthesis of various isoxazole derivatives using this compound as a starting material. These derivatives showed enhanced biological activities compared to their parent compounds .
  • Fluorinated Isoxazoles :
    • Research demonstrated that introducing fluorine into the isoxazole ring can significantly improve pharmacokinetic properties. This compound was utilized as a precursor for synthesizing fluorinated analogs that exhibited improved efficacy against certain pathogens .

Mechanism of Action

The mechanism of action of ethyl 5-formylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 5-formylisoxazole-3-carboxylate belongs to a family of isoxazole-3-carboxylates with varying substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Reactivity Hazard Profile
This compound 22667-24-9 C₇H₇NO₄ 169.14 Formyl (C5) Aldehyde-mediated reactions (e.g., Schiff base formation) H315, H319, H335
Mthis compound 22667-21-6 C₆H₅NO₄ 155.11 Formyl (C5) Similar to ethyl analog Not specified
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate 123770-62-7 C₇H₉NO₄ 171.15 Hydroxymethyl (C5) Alcohol oxidation, esterification No data
Ethyl 5-methylisoxazole-3-carboxylate 19788-35-3 C₇H₉NO₃ 155.15 Methyl (C5) Inert C5 substituent Not specified

Key Observations:

  • Reactivity : The formyl group in this compound enhances its utility in synthesizing imines and hydrazones, unlike the hydroxymethyl or methyl analogs, which require activation for further functionalization .
  • Safety : this compound’s hazard profile is more stringent than its hydroxymethyl counterpart, emphasizing the aldehyde’s irritant properties .

Biological Activity

Ethyl 5-formylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C7H7N1O4C_7H_7N_1O_4, and it features a formyl group at the 5-position and a carboxylate at the 3-position, contributing to its unique reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Isoxazole Ring : The initial step often includes the cyclization of suitable precursors such as halogenated oximes.
  • Formylation : The introduction of the formyl group can be achieved through Vilsmeier–Haack formylation.
  • Carboxylation : The carboxylic acid group is incorporated into the structure via standard esterification reactions.

Recent advancements in synthetic methodologies have improved yields and selectivity, making the production of this compound more efficient .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown notable activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : E. coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth .

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties. Preliminary findings suggest that it interacts with key enzymes involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory mediators such as leukotrienes .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. The results are summarized in Table 1 below:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
E. coli1264
Candida albicans1816

This study highlights the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of various substituents at different positions on the isoxazole ring has been studied to determine their effects on antimicrobial potency. For example, derivatives with electron-withdrawing groups at the 4-position have shown enhanced activity compared to unsubstituted analogs.

Q & A

Q. (Basic) What are the key safety protocols for handling Ethyl 5-formylisoxazole-3-carboxylate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed using proper techniques to avoid contamination .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Storage: Store in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to ignition sources .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid releasing into drains .

Q. (Basic) What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Cyclocondensation Reactions: Utilize hydrazides or amidrazones with carbonyl-containing reagents under controlled conditions. For example, cyclocondensation of ethyl carbethoxyformimidate with carboxylic acid hydrazides at 80–100°C yields structurally similar isoxazole derivatives .
  • Functional Group Modifications: Introduce the formyl group via oxidation of hydroxymethyl intermediates (e.g., using MnO₂ or Swern oxidation) .
  • Optimization: Adjust reaction time, temperature, and solvent polarity (e.g., dichloromethane or toluene) to improve yield and purity .

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation: Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and refine structures using SHELX software .
  • Dynamic NMR Studies: Resolve tautomeric or conformational ambiguities by analyzing temperature-dependent NMR shifts .

Q. (Advanced) What strategies optimize reaction yields in the synthesis of 5-substituted isoxazole derivatives?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) often enhance reactivity, while toluene minimizes side reactions in thermally sensitive systems .
  • Purification Techniques: Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol) to isolate high-purity products .

Q. (Basic) How is the structural integrity of this compound validated experimentally?

Answer:

  • Spectroscopic Analysis:
    • NMR: Confirm the formyl proton (δ9.810.2ppm\delta \approx 9.8–10.2 \, \text{ppm}) and ester carbonyl (δ165170ppm\delta \approx 165–170 \, \text{ppm}) .
    • IR: Detect characteristic peaks for C=O (ester: ~1720 cm1^{-1}, formyl: ~1680 cm1^{-1}) .
  • Chromatographic Purity: Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. (Advanced) What are the applications of this compound in multicomponent reactions (MCRs)?

Answer:

  • Building Block for Heterocycles: The formyl group participates in Knoevenagel condensations or Paal-Knorr reactions to synthesize pyrroles, pyridines, or imidazoles .
  • Pharmacophore Development: Couple with amines via reductive amination to create bioactive scaffolds (e.g., antimicrobial or antitumor agents) .
  • Methodology: Conduct reactions under microwave irradiation (50–100°C, 30–60 min) to enhance efficiency .

Q. (Basic) What analytical techniques monitor reaction progress for this compound?

Answer:

  • Thin-Layer Chromatography (TLC): Use silica plates with UV visualization (Rf ~0.4 in 3:7 EtOAc/hexane) .
  • High-Performance Liquid Chromatography (HPLC): Quantify intermediates and products with a C18 column and gradient elution .
  • In Situ FTIR: Track carbonyl group transformations in real time .

Q. (Advanced) How can researchers address low crystallinity during X-ray diffraction studies?

Answer:

  • Crystallization Optimization: Screen solvent systems (e.g., DMSO/water or THF/heptane) and employ slow cooling rates .
  • Cryoprotection: Flash-cool crystals in liquid nitrogen with glycerol or paraffin oil to reduce lattice disorder .
  • Data Refinement: Use SHELXL for high-resolution data (R-factor < 5%) and validate with PLATON for symmetry checks .

Properties

IUPAC Name

ethyl 5-formyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPRSBKBRLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22667-24-9
Record name Ethyl 5-formylisoxazole-3-carboxylate
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